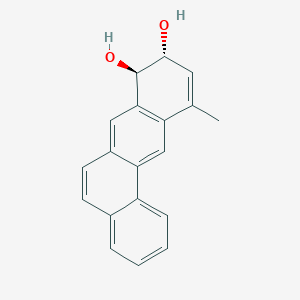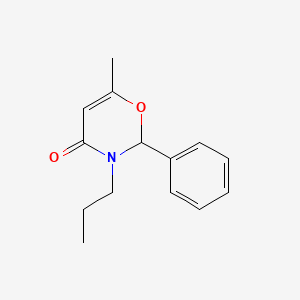![molecular formula C16H19N3 B14411658 N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine CAS No. 80643-92-1](/img/structure/B14411658.png)
N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine is a complex organic compound with a unique structure that includes a pyridine ring and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine typically involves the condensation of a pyridine derivative with a dimethylamino compound. One common method involves the reaction of 3-pyridinecarboxaldehyde with N,N-dimethylethylenediamine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its bioactivity may be attributed to its ability to interact with biological macromolecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-(2-{(E)-[(pyridin-2-yl)methylidene]amino}phenyl)ethan-1-amine
- N,N-Dimethyl-2-(2-{(E)-[(pyridin-4-yl)methylidene]amino}phenyl)ethan-1-amine
Uniqueness
N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine is unique due to its specific pyridine ring position, which can influence its chemical reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to form complexes with metal ions and its interaction with biological targets .
Properties
CAS No. |
80643-92-1 |
|---|---|
Molecular Formula |
C16H19N3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N,N-dimethyl-2-[2-(pyridin-3-ylmethylideneamino)phenyl]ethanamine |
InChI |
InChI=1S/C16H19N3/c1-19(2)11-9-15-7-3-4-8-16(15)18-13-14-6-5-10-17-12-14/h3-8,10,12-13H,9,11H2,1-2H3 |
InChI Key |
VGFSZTCWDYSWQF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CC=CC=C1N=CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



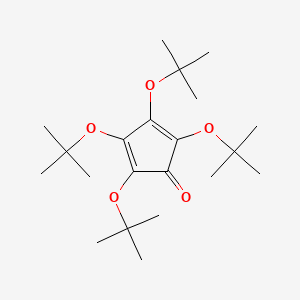
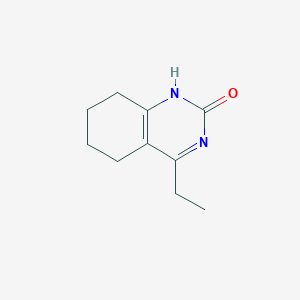

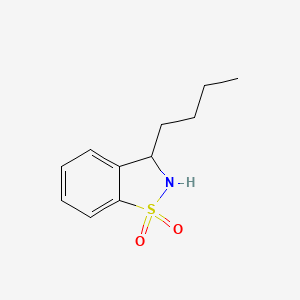
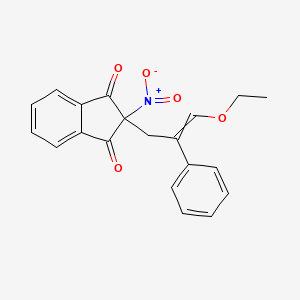
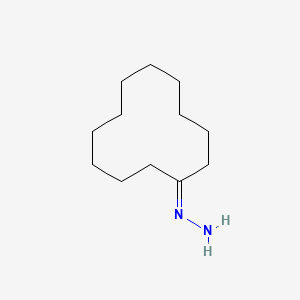
![2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14411629.png)

![2-[2-(Phenanthren-9-YL)ethenyl]thiophene](/img/structure/B14411632.png)
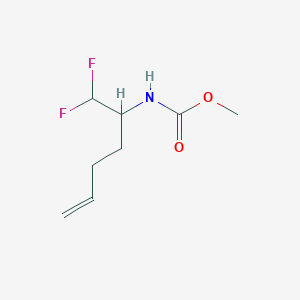
![2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine](/img/structure/B14411636.png)
